molecular formula C14H6N2O8 B1665754 1,8-Dihydroxy-4,5-dinitroanthraquinone CAS No. 81-55-0

1,8-Dihydroxy-4,5-dinitroanthraquinone

Cat. No.: B1665754
CAS No.: 81-55-0
M. Wt: 330.21 g/mol
InChI Key: GJCHQJDEYFYWER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) is the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . PPAT is a key enzyme involved in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic processes.

Mode of Action

DHDNA interacts with PPAT by binding to its nucleotide-binding site . The nitro group of DHDNA contributes significantly to the affinity of this anthraquinone for the nucleotide-binding site of PPAT . This interaction inhibits the activity of PPAT, thereby disrupting the metabolic processes that rely on coenzyme A.

Pharmacokinetics

The compound’s bioavailability can be inferred from its in vitro activity against certain bacteria .

Result of Action

DHDNA has been shown to have antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . It produces bacteriostatic effects on both Gram-positive bacteria at certain concentrations . . coli .

Biochemical Analysis

Biochemical Properties

1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a promising inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in in silico studies . The nitro group of this anthraquinone contributes to its affinity for the nucleotide-binding site of PPAT .

Cellular Effects

In vitro studies have shown that this compound is active towards Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis . It was found to be ineffective against E. coli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme phosphopantetheine adenylyltransferase (PPAT). It binds to the nucleotide-binding site of PPAT, inhibiting the enzyme’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone involves the nitration of anthraquinone derivatives. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces nitro groups at specific positions on the anthraquinone ring, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-4,5-dinitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted anthraquinone compounds .

Scientific Research Applications

1,8-Dihydroxy-4,5-dinitroanthraquinone has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its antiviral properties, particularly against the dengue virus.

    Medicine: Potential therapeutic agent for the treatment of dengue fever and other viral infections.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dihydroxy-4,5-dinitroanthraquinone (ARDP0006)
  • This compound (ARDP0009)

Uniqueness

This compound (ARDP0006) is more effective against the dengue virus compared to its analogue ARDP0009. The presence of nitro groups in ARDP0006 enhances its ability to form hydrogen bonds with amino acid residues in the active site of the NS2B/3 protease, making it a more potent inhibitor .

Properties

IUPAC Name

1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione
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InChI

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCHQJDEYFYWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O8
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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DSSTOX Substance ID

DTXSID0025076
Record name 1,8-Dihydroxy-4,5-dinitroanthraquinone
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Molecular Weight

330.21 g/mol
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Physical Description

1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992)
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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CAS No.

81-55-0
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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Record name 1,8-Dinitro-4,5-dihydroxyanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for 1,8-dihydroxy-4,5-dinitroanthraquinone's antibacterial activity?

A: In silico studies suggest that this compound (DHDNA) acts as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Staphylococcus aureus and Enterococcus faecalis. [] This inhibition is likely facilitated by the interaction of DHDNA's nitro groups with the nucleotide-binding site of PPAT. [] While the exact downstream effects are not fully elucidated, PPAT plays a crucial role in bacterial coenzyme A biosynthesis, and its inhibition is expected to disrupt essential metabolic pathways. []

Q2: Does the structure of this compound influence its solubility in supercritical carbon dioxide?

A: Yes, the presence of the two nitro groups in this compound significantly reduces its solubility in supercritical carbon dioxide (sc-CO2) compared to other anthraquinone derivatives like 1,4-diaminoanthraquinone. [, ] The addition of specific functional groups on the anthraquinone backbone seems to influence its interaction with sc-CO2, thereby impacting solubility. []

Q3: How does this compound impact the combustion properties of propellants?

A: this compound, when incorporated into both double-base (DB) and composite modified double-base (CMDB) propellants, significantly enhances their burning rates, particularly at lower pressure ranges (2-6 MPa). [] This catalytic effect is observed to be as high as a 200% increase compared to propellants without DHDNA. [] Furthermore, DHDNA promotes a “wide-range plateau” combustion phenomenon, characterized by significantly lower pressure exponents within a specific pressure range, enhancing combustion stability. []

Q4: Have any computational methods been employed to study this compound?

A: Yes, molecular docking, pharmacophore modeling, molecular dynamics simulations, and free energy calculations have been employed to investigate the interaction of DHDNA with the PPAT enzyme. [] These studies have provided insights into its potential as an antibacterial agent and highlighted the importance of its nitro groups for target binding affinity. []

Q5: Are there in vitro studies supporting the antibacterial activity of this compound?

A: Yes, DHDNA has demonstrated in vitro activity against Gram-positive bacteria, including antibiotic-resistant isolates of Staphylococcus aureus and Enterococcus faecalis. [] The minimum inhibitory concentration (MIC) values were determined to be 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis. [] Importantly, time-kill kinetics studies indicated a bacteriostatic effect of DHDNA against these bacteria at the tested concentrations. []

Q6: What analytical methods have been used to study this compound?

A: Several analytical techniques have been employed to characterize and study DHDNA. These include Fourier transform infrared spectroscopy (FTIR), elemental analysis (EA), and X-ray fluorescence (XRF). [] These methods help determine the structural characteristics and elemental composition of the compound. [] Additionally, solubility studies often utilize specialized equipment like flow-type apparatus to measure solubility under specific temperature and pressure conditions, particularly in supercritical carbon dioxide. []

Q7: What is the historical context of research on this compound?

A: Early research on DHDNA focused primarily on its synthesis [, ] and solubility in supercritical carbon dioxide for potential applications in dyeing processes. [] More recently, research has expanded to explore its potential as an antibacterial agent [] and its catalytic properties in propellant combustion. [] This illustrates the evolving understanding and applications of this compound over time.

Q8: Are there any known alternatives or substitutes for this compound in its various applications?

A: While specific alternatives to DHDNA depend on the desired application, several other anthraquinone derivatives have been investigated for their solubility in supercritical carbon dioxide. [] Additionally, various metal salts of anthraquinones have been explored for their catalytic properties in propellant combustion, providing potential alternatives depending on the desired performance characteristics. [] Comparing the performance, cost, and environmental impact of these alternatives is crucial in identifying suitable substitutes for specific applications.

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